2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile
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Overview
Description
2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile is a synthetic organic compound that features a unique combination of azetidine, pyridine, and acetonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile typically involves multi-step organic reactions. One possible route includes:
Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions.
Attachment of Pyridine and Acetonitrile Groups: The pyridine and acetonitrile groups can be attached through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The azetidine ring and pyridine moiety may participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Amines or reduced nitrile derivatives.
Substitution: Various substituted azetidine or pyridine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology and Medicine
Biological Probes: Used in research to study biological systems and mechanisms.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Agrochemicals: Possible applications in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action for 2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile: Lacks the methylamino group.
2-(3-(Amino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile: Contains an amino group instead of a methylamino group.
2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-3-yl)acetonitrile: Pyridine group attached at a different position.
Uniqueness
The presence of the methylamino group and the specific positioning of the pyridine and acetonitrile groups make 2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-[3-(methylamino)azetidin-1-yl]-2-pyridin-2-ylacetonitrile |
InChI |
InChI=1S/C11H14N4/c1-13-9-7-15(8-9)11(6-12)10-4-2-3-5-14-10/h2-5,9,11,13H,7-8H2,1H3 |
InChI Key |
BJULZFSQLXWDHH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C(C#N)C2=CC=CC=N2 |
Origin of Product |
United States |
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